molecular formula C16H30N2O4 B7933771 [(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid

[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid

Cat. No.: B7933771
M. Wt: 314.42 g/mol
InChI Key: RSLRWQQPIWGGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid typically involves multiple steps. One common method starts with the preparation of trans-4-(tert-butoxycarbonylamino) cyclohexanecarboxylic acid. This is achieved by condensing chiral ligand reagent tert-butyl sulfinyl amine with 4-oxocyclohexane carboxylic ester, followed by a reduction reaction under mild conditions .

Industrial Production Methods

For industrial production, the synthesis process is optimized for high yield and stereoselectivity. The reaction conditions are carefully controlled to ensure the stability of the tert-butyl sulfinyl group under alkaline conditions and its easy removal under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc group removal typically yields the free amine derivative .

Scientific Research Applications

[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of [(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. This compound can modulate biochemical pathways by interacting with enzymes and receptors, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other Boc-protected compounds. Its ability to undergo selective reactions makes it valuable in complex organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-11(2)18(10-14(19)20)13-8-6-12(7-9-13)17-15(21)22-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLRWQQPIWGGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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